7,8-Dihydro-6H-cyclopenta[g]quinoxaline
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Overview
Description
7,8-Dihydro-6H-cyclopenta[g]quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C11H10N2. It is a derivative of quinoxaline, a structure known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-cyclopenta[g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted cyclopentanone with aromatic diamines, followed by cyclization and dehydrogenation steps . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-6H-cyclopenta[g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with different functional groups .
Scientific Research Applications
7,8-Dihydro-6H-cyclopenta[g]quinoxaline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7,8-Dihydro-6H-cyclopenta[g]quinoxaline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- 6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
- 2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline 5,11-dioxide
Uniqueness
7,8-Dihydro-6H-cyclopenta[g]quinoxaline is unique due to its specific structural features and the presence of both cyclopenta and quinoxaline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
518036-16-3 |
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Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
7,8-dihydro-6H-cyclopenta[g]quinoxaline |
InChI |
InChI=1S/C11H10N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h4-7H,1-3H2 |
InChI Key |
PAFGGLQWZSXLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=NC=CN=C3C=C2C1 |
Origin of Product |
United States |
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